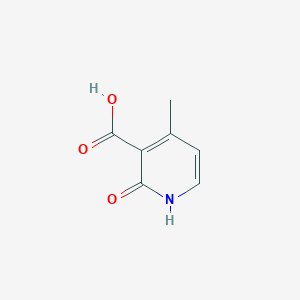

2-Hydroxy-4-methylnicotinic acid

Description

Properties

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLDPQQUIMHNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495840 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-81-2 | |

| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-4-methylnicotinic acid chemical properties

An In-Depth Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known by its IUPAC name 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a pyridine derivative that serves as a versatile and high-value building block in medicinal chemistry and scientific research.[1] Its structure, which features a hydroxyl group (existing in tautomeric equilibrium with a pyridone), a carboxylic acid, and a methyl group on the pyridine ring, allows for diverse chemical transformations. This unique arrangement of functional groups makes it a critical intermediate in the development of various therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial compounds like quinolone derivatives, and targeted kinase inhibitors for antitumor applications.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, spectroscopic characterization, and a review of its potential biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties of a compound are paramount for its successful application in research and development. The key identifiers for this compound are summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone form, with the latter being favored, as reflected in its IUPAC name.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | [2] |

| CAS Number | 38076-81-2 | [2] |

| PubChem CID | 12387738 | [2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| InChI Key | XTLDPQQUIMHNNC-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(C(=O)NC=C1)C(=O)O | [2] |

| Synonyms | 2-Hydroxy-4-methyl-3-pyridinecarboxylic acid, 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid | [3] |

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, and reactivity. While extensive experimental data for this specific molecule is not widely published, a combination of reported experimental values and computationally predicted data provides a solid foundation for its use.

Table 2: Physicochemical Properties of this compound

| Property | Value | Type | Source |

| Melting Point | 247 °C | Experimental | [4] |

| Boiling Point | 410.4 ± 45.0 °C | Predicted | [4] |

| pKa | 2.16 ± 0.20 (most acidic) | Predicted | [4] |

| logP | 0.4 | Computed (XLogP3) | [2] |

| Physical Form | Solid, Brown | Experimental | [4] |

| Solubility | Information not readily available. Expected to have some solubility in polar organic solvents and aqueous bases. | - |

Synthesis and Reactivity

The most established and reliable method for synthesizing this compound is through the oxidation of the corresponding 4-methyl-2-hydroxypyridine.[1] This transformation is a robust and scalable process, making the starting material readily available for further derivatization.

Synthesis via Oxidation: A Step-by-Step Protocol

This protocol describes a representative experimental procedure for the oxidation of a substituted hydroxypyridine. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium is crucial for the efficient conversion of the methyl group at the 3-position (in the precursor) to a carboxylic acid. The acidic environment helps to keep the permanganate reactive and facilitates the oxidative cleavage.

Materials:

-

4-methyl-2-hydroxypyridine (1.0 eq)

-

Potassium permanganate (KMnO₄) (approx. 3.0 eq)

-

Sulfuric Acid (concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Deionized Water

-

Ice bath

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methyl-2-hydroxypyridine in a suitable volume of water. Carefully add concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 20 °C.

-

Oxidant Addition: While maintaining vigorous stirring and cooling, slowly add solid potassium permanganate in small portions. The reaction is exothermic, and the temperature should be carefully controlled to stay between 25-30 °C to prevent over-oxidation and degradation of the product. The addition may take 2-3 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material. The mixture will be a thick brown slurry due to the formation of manganese dioxide (MnO₂).

-

Workup: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the brown MnO₂ is completely dissolved and the solution becomes colorless. This step quenches the excess permanganate and reduces the manganese dioxide to soluble Mn²⁺ salts.

-

Product Isolation: The acidic solution will likely contain the product as a precipitate. If not, adjust the pH to approximately 2-3 with concentrated HCl if necessary. Cool the mixture in an ice bath for at least one hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity this compound. Typical yields for this type of oxidation range from 60% to 75%.[1]

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the pyridone system, and the methyl group.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol (2-hydroxy-4-methylpyridin-3-yl)methanol.[1]

-

Pyridone Ring: The hydroxyl group at the C2 position allows for O-alkylation or O-acylation under appropriate conditions. The ring itself can participate in electrophilic substitution reactions, though the conditions must be carefully chosen.

-

Methyl Group: The methyl group at the C4 position can undergo electrophilic substitution reactions, such as halogenation or nitration, though this typically requires harsh conditions.[1]

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of NMR, IR, and mass spectrometry. While a publicly available, fully assigned spectrum for this specific compound is limited, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region (approx. 6.0-8.0 ppm) corresponding to the protons at C5 and C6. |

| Methyl Protons | A singlet at approx. 2.2-2.5 ppm for the -CH₃ group.[5] | |

| Acid/NH Proton | A very broad singlet at >10 ppm for the carboxylic acid and NH protons, often exchanging with D₂O. | |

| ¹³C NMR | Carbonyl Carbons | Two signals in the downfield region (>160 ppm) for the carboxylic acid and the C2-oxo carbons. |

| Aromatic Carbons | Four signals in the aromatic region (approx. 100-160 ppm) for the pyridine ring carbons. | |

| Methyl Carbon | An upfield signal at approx. 15-25 ppm for the -CH₃ carbon.[6] | |

| FT-IR (cm⁻¹) | O-H / N-H Stretch | Very broad absorption from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid O-H and the N-H of the pyridone. |

| C=O Stretch | A strong, sharp absorption around 1650-1710 cm⁻¹ for the carboxylic acid carbonyl. A second C=O stretch for the pyridone may appear around 1640-1660 cm⁻¹. | |

| C=C / C=N Stretch | Absorptions in the 1550-1620 cm⁻¹ region corresponding to the pyridine ring. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z = 153. |

| Key Fragments | Loss of H₂O (m/z = 135), loss of COOH (m/z = 108), and subsequent fragmentation of the pyridine ring.[7] |

Biological Activity and Applications

This compound is primarily valued as a synthetic intermediate, but nicotinic acid derivatives as a class have garnered significant attention for their biological activities, particularly in antimicrobial and anti-inflammatory research.[1]

Postulated Mechanism of Action

The biological activity of hydroxynicotinic acid derivatives is often attributed to the strategic placement of hydrogen bond donors and acceptors (the hydroxyl and carboxyl groups) on the pyridine scaffold.[1]

-

Anti-inflammatory Activity: Many nicotinic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. The carboxylic acid moiety can mimic arachidonic acid and bind to the active site of the enzyme.

-

Antimicrobial Activity: The mechanism may involve the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic enzymes.[1] The pyridine ring can act as a bioisostere for other heterocyclic systems found in natural antimicrobial agents.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 2-Hydroxy-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-hydroxy-4-methylnicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical development. This document moves beyond a simple recitation of analytical techniques, offering a logically sequenced, multi-pronged approach that leverages the synergistic power of modern spectroscopic methods. We will delve into the causality behind experimental choices, presenting detailed, field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and both one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide is designed to be a self-validating system, where data from each technique corroborates the others, leading to an unambiguous structural assignment. Central to this guide is the critical understanding of tautomerism in 2-hydroxypyridine systems, a phenomenon that profoundly influences spectroscopic outcomes.

Introduction: The Significance of Structural Certainty

This compound (molecular formula C₇H₇NO₃, molecular weight 153.14 g/mol ) is a substituted pyridine derivative that is gaining attention as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, which incorporates a carboxylic acid, a hydroxyl group, and a methyl group on a pyridine scaffold, offers multiple points for chemical modification, making it a valuable building block in drug discovery.

However, the biological activity and therapeutic efficacy of any compound are intrinsically linked to its precise three-dimensional structure. Ambiguity in structure can lead to failed clinical trials, unforeseen toxicity, and wasted resources. Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a foundational pillar of successful drug development. This guide provides the technical blueprint for achieving that certainty.

A critical consideration for this molecule is the existence of keto-enol tautomerism, a common feature of 2-hydroxypyridines. The molecule can exist in equilibrium between the 2-hydroxy form and the 2-pyridone form. This equilibrium is sensitive to factors like solvent and physical state (solid vs. solution). Throughout this guide, we will consider both tautomeric forms and demonstrate how spectroscopic data can reveal the predominant form under the experimental conditions.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The structure elucidation of an organic molecule is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them in a logical order can the full picture emerge. Our workflow is designed to be systematic, starting with broad-stroke information and progressively moving to fine-grained detail.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Piece of the Puzzle

Expertise & Experience: Mass spectrometry is the initial and most crucial step. It provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a self-validating step; if the determined molecular formula does not match the expected C₇H₇NO₃, it immediately indicates an issue with the sample's purity or identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL. If the sample is not readily soluble, sonication may be required. High purity solvents are essential to avoid interference.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed, while in negative mode, the deprotonated molecule [M-H]⁻ will be seen.

-

Data Analysis:

-

Identify the peaks corresponding to [M+H]⁺ and [M-H]⁻.

-

Use the instrument's software to calculate the exact mass of these ions.

-

Input the exact mass into a formula calculator to determine the elemental composition. The calculated formula should match C₇H₇NO₃.

-

| Ion | Expected Exact Mass |

| [C₇H₇NO₃ + H]⁺ | 154.0504 |

| [C₇H₇NO₃ - H]⁻ | 152.0348 |

Trustworthiness: The high accuracy of HRMS (typically <5 ppm error) provides a high degree of confidence in the molecular formula. The observation of both [M+H]⁺ and [M-H]⁻ ions further validates the molecular weight.

Fragmentation Analysis: While detailed fragmentation is complex, some predictable losses can be observed, providing further structural clues.

-

Loss of H₂O (18 Da): From the carboxylic acid and hydroxyl group.

-

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

These fragmentation patterns help to confirm the presence of the carboxylic acid and hydroxyl functional groups.[3]

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The principle is that different types of chemical bonds vibrate at specific frequencies. By shining infrared light on the sample and measuring the absorption, we can identify these characteristic vibrations. For this compound, we expect to see characteristic absorptions for the O-H, C=O, C=C, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a good quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch | Aromatic & Methyl |

| ~1700 | C=O stretch | Carboxylic Acid/Pyridone |

| 1620-1550 | C=C and C=N stretch | Pyridine Ring |

| 1440-1395 | O-H bend | Carboxylic Acid |

| 1320-1210 | C-O stretch | Carboxylic Acid |

Trustworthiness: The presence of a very broad O-H stretch in the 3300-2500 cm⁻¹ region, along with a strong C=O stretch around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid group.[4] The absorptions in the 1620-1550 cm⁻¹ range confirm the presence of the aromatic pyridine ring. The position of the C=O stretch can also provide clues about the tautomeric form; a pyridone C=O typically appears at a lower wavenumber (around 1650 cm⁻¹) compared to a carboxylic acid C=O.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The pyridine ring, along with the carbonyl and hydroxyl/pyridone functionalities, constitutes a conjugated system in this compound. The position of the maximum absorbance (λ_max) is characteristic of the extent of conjugation.

Experimental Protocol: UV-Vis Spectrophotometry

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices. The pH of the solution can influence the spectrum of nicotinic acid derivatives, so using a buffered solution can be beneficial for reproducibility.[5]

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Nicotinic acid itself shows a λ_max around 262 nm in ethanol.[6] The substitution pattern of this compound is expected to cause a bathochromic (red) shift to a longer wavelength. The exact λ_max can also help distinguish between the hydroxy and pyridone tautomers, as their electronic structures differ.

Trustworthiness: While not as structurally definitive as NMR, UV-Vis spectroscopy provides corroborating evidence for the presence of a conjugated aromatic system. A significant deviation from the expected absorbance range could indicate an incorrect structure or the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Expertise & Experience: NMR spectroscopy is the most powerful tool for the elucidation of organic structures. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously assign every proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

-

1D ¹H NMR: Acquire a standard proton NMR spectrum. This will show the number of different types of protons, their chemical shifts (environments), their integration (ratio), and their splitting patterns (neighboring protons).

-

1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will show the number of different types of carbon atoms and their chemical shifts.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and connecting different parts of the molecule.

Data Interpretation and Structure Assembly

Let's walk through the expected NMR data for the 2-pyridone tautomer, which is often the major form in solution. We will use data from closely related published compounds to predict the expected chemical shifts.[7]

Expected ¹H NMR (in DMSO-d₆):

-

~13-15 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is often broad.

-

~11-12 ppm (singlet, 1H): NH proton of the pyridone ring.

-

~7.5-7.8 ppm (doublet, 1H): Aromatic proton at C6 (H6).

-

~6.0-6.3 ppm (doublet, 1H): Aromatic proton at C5 (H5).

-

~2.2-2.4 ppm (singlet, 3H): Methyl protons (-CH₃).

Expected ¹³C NMR (in DMSO-d₆):

-

~165-170 ppm: Carboxylic acid carbonyl carbon (C7).

-

~160-165 ppm: Pyridone carbonyl carbon (C2).

-

~140-145 ppm: Aromatic carbon C6.

-

~135-140 ppm: Aromatic carbon C4.

-

~110-115 ppm: Aromatic carbon C5.

-

~105-110 ppm: Aromatic carbon C3.

-

~18-22 ppm: Methyl carbon (C8).

Assembling the Structure with 2D NMR:

The following diagram illustrates how 2D NMR correlations confirm the structure.

Caption: Key COSY and HMBC correlations for structural assignment.

-

COSY: A cross-peak between the protons at ~7.6 ppm (H6) and ~6.1 ppm (H5) would confirm they are on adjacent carbons.

-

HSQC: This would directly link H6 to the carbon at ~142 ppm (C6), H5 to the carbon at ~112 ppm (C5), and the methyl protons to the carbon at ~20 ppm (C8).

-

HMBC: This is the key to the full assembly.

-

The methyl protons (~2.3 ppm) should show correlations to C3, C4, and C5. This definitively places the methyl group at C4.

-

The H5 proton should show correlations to C3, C4, and the other aromatic carbon C6.

-

The H6 proton should show correlations to C2, C4, and C5.

-

The carboxylic acid proton (~14 ppm) should show a correlation to the carboxylic carbon (C7) and C3.

-

Trustworthiness: The combination of these 1D and 2D NMR experiments provides an interlocking web of evidence. Each correlation confirms a specific bond or proximity, and together they leave no room for ambiguity. This multi-dimensional approach is the gold standard for structure elucidation and is inherently self-validating.

Conclusion: A Unified Structural Hypothesis

By systematically applying the workflow outlined in this guide, a researcher can confidently elucidate the structure of this compound. The process begins with establishing the molecular formula via high-resolution mass spectrometry. Infrared spectroscopy then confirms the presence of key functional groups, which is further supported by UV-Vis analysis of the conjugated system. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of atomic connectivity, confirming the substitution pattern and allowing for the assignment of all proton and carbon signals. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-dujaili, L. J., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(15), 4960. Available from: [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 23(11), 2949. Available from: [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niacin). Retrieved from [Link]

-

Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017). International Journal of Pharmaceutical Sciences and Research, 8(9), 3917-3920. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H7NO3 | CID 12387738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Hydroxy-4-methylnicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Scaffold in Modern Medicinal Chemistry

2-Hydroxy-4-methylnicotinic acid, with the CAS number 38076-81-2, is a pyridine derivative that has emerged as a significant building block in the landscape of medicinal chemistry.[1] Its unique structural arrangement, featuring a hydroxyl group at the 2-position and a carboxylic acid at the 3-position of the pyridine ring, offers a versatile platform for a wide array of chemical modifications.[1] This inherent reactivity makes it a valuable precursor for the synthesis of complex molecules with diverse therapeutic applications. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its established and potential roles in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | [1][2] |

| CAS Number | 38076-81-2 | [1] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Melting Point | 247 °C | [3] |

| Boiling Point | 410.4±45.0 °C (Predicted) | [3] |

| pKa | 2.16±0.20 (Predicted) | [3] |

| Appearance | Brown solid | [3] |

| InChI Key | XTLDPQQUIMHNNC-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most established and widely utilized method for the synthesis of this compound is the oxidation of 4-methyl-2-hydroxypyridine.[1] This reaction leverages strong oxidizing agents to introduce a carboxylic acid group onto the pyridine ring. The following protocol details a representative procedure.

Experimental Protocol: Oxidation of 4-methyl-2-hydroxypyridine

Objective: To synthesize this compound via the oxidation of 4-methyl-2-hydroxypyridine.

Materials:

-

4-methyl-2-hydroxypyridine

-

Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methyl-2-hydroxypyridine in an aqueous solution of sulfuric acid. The acidic medium is crucial for facilitating the oxidation process.[1]

-

Controlling Reaction Temperature: Cool the mixture in an ice bath to maintain a low temperature. Careful temperature control is critical to prevent over-oxidation and potential degradation of the desired product.[1]

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., potassium permanganate) portion-wise to the reaction mixture while stirring vigorously. The reaction is exothermic, and maintaining a low temperature is paramount.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material will indicate the completion of the reaction.

-

Quenching the Reaction: Once the reaction is complete, quench the excess oxidizing agent by the slow addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.

-

Isolation of the Product: The crude product may precipitate out of the solution upon cooling. Isolate the solid by vacuum filtration using a Buchner funnel.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield high-purity this compound. Optimized conditions for this synthesis can lead to yields ranging from 60% to 75%.[1]

Causality Behind Experimental Choices:

-

Acidic Medium: The use of sulfuric acid protonates the pyridine nitrogen, making the ring more susceptible to oxidation.

-

Strong Oxidizing Agent: Potassium permanganate or chromium trioxide are powerful oxidizing agents capable of converting the methyl group to a carboxylic acid.

-

Temperature Control: Prevents unwanted side reactions and decomposition of the starting material and product, ensuring a higher yield and purity.

-

Recrystallization: This purification technique is based on the principle of differential solubility, allowing for the removal of impurities and isolation of the pure crystalline product.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl group at position 4. Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid and the hydroxyl proton will also be present, though their shifts can be broad and solvent-dependent. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridine ring (including the carbonyl carbon of the 2-oxo tautomer), and the carboxylic acid carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1760-1690 cm⁻¹), and vibrations associated with the pyridine ring.[1] |

| Mass Spectrometry (MS) | The high-resolution mass spectrum will confirm the molecular formula (C₇H₇NO₃) by providing an accurate mass measurement of the molecular ion.[1] |

Therapeutic Potential and Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of therapeutic agents.[1] Its derivatization allows for the development of compounds targeting a range of diseases.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[4][5] The mechanism of action is often mediated through the GPR109A receptor, which is expressed on immune cells such as monocytes and macrophages.[4] Binding of nicotinic acid derivatives to GPR109A can lead to the inhibition of the NF-κB signaling pathway.[4] This, in turn, reduces the production of pro-inflammatory mediators like TNF-α, IL-6, and monocyte chemoattrapctant protein-1 (MCP-1).[4][6]

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[7][8] Derivatives of this compound have shown promise as antibacterial agents, with reported activity against pathogens such as Escherichia coli and Staphylococcus aureus.[1] The mechanism of antimicrobial action for pyridine-based compounds can be multifaceted, including the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.[1] The presence of both hydroxyl and carboxyl groups on the this compound scaffold plays a significant role in its binding affinity to biological targets.[1]

Other Therapeutic Areas

The versatility of this compound extends beyond inflammation and infectious diseases. It is a key intermediate in the development of:

-

Novel non-steroidal anti-inflammatory drugs (NSAIDs) [1]

-

Quinolone derivatives with antibacterial properties[1]

-

Targeted antitumor drugs , including kinase inhibitors[1]

-

Compounds acting on the central nervous system [1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of dust.

Conclusion

This compound stands out as a pyridine derivative of significant interest to the scientific and drug development communities. Its established synthetic routes, coupled with its versatile chemical nature, make it an invaluable tool for the creation of novel therapeutic agents. The demonstrated anti-inflammatory and antimicrobial activities of its derivatives highlight its potential for addressing unmet medical needs. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance as a core scaffold in modern medicinal chemistry. Further research into the derivatization of this compound is likely to yield a new generation of drugs with improved efficacy and safety profiles.

References

- Knowles, H. J., et al. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.

- Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700-707.

- Pessoa-Mahana, H., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 102(4), 543-549.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6629.

-

Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (2011). Semantic Scholar. Retrieved from [Link]

-

Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. (2012). PubMed. Retrieved from [Link]

-

Halogen dance rearrangement. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

2,4-Dihydroxy-6-methylnicotinic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound|High-Purity CAS 38076-81-2 [benchchem.com]

- 2. This compound | C7H7NO3 | CID 12387738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methylpridine-3-carboxylic acid | 38076-81-2 [chemicalbook.com]

- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

An In-Depth Technical Guide to 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound, is a significant building block in the landscape of medicinal chemistry. Its structural motif is a cornerstone in the development of various therapeutic agents, attributed to its versatile chemical reactivity and biological significance. This guide provides a comprehensive technical overview of this compound, from its precise chemical identity to its synthesis and potential applications in drug discovery, with a focus on its anti-inflammatory and antimicrobial properties.

IUPAC Nomenclature and Structural Elucidation

The compound commonly referred to as 2-Hydroxy-4-methylnicotinic acid exists in a state of tautomeric equilibrium. Spectroscopic evidence and chemical reactivity confirm that the pyridone form is the predominant tautomer. Consequently, the correct International Union of Pure and Applied Chemistry (IUPAC) name is 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .[1][2]

The structure features a pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. A methyl group is substituted at the 4-position, and a carboxylic acid group is at the 3-position. This arrangement of functional groups is crucial for its chemical behavior and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | [1][2] |

| Synonyms | This compound | |

| CAS Number | 38076-81-2 | [2] |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Melting Point | 247 °C | [2] |

| Physical Form | Solid | [2] |

| pKa | Carboxylic acids typically have a pKa between 4 and 5. | [4] |

| Solubility | Soluble in many organic solvents. |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be efficiently achieved through a cyclocondensation reaction, a variant of the Gould-Jacobs reaction.[5][6][7][8] This method involves the reaction of an enamine with a derivative of malonic acid. A reliable route starts from ethyl acetoacetate and cyanoacetamide.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Detailed Methodology

Step 1: Synthesis of Ethyl 3-aminobut-2-enoate

-

In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add aqueous ammonia dropwise with constant stirring.

-

Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain crude ethyl 3-aminobut-2-enoate.

Step 2: Condensation with Cyanoacetamide

-

Dissolve the crude ethyl 3-aminobut-2-enoate and cyanoacetamide in a suitable solvent such as ethanol.[9]

-

Add a basic catalyst, for example, piperidine or sodium ethoxide, to the mixture.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

Step 3: Cyclization and Hydrolysis

-

Upon completion of the condensation, the intermediate will cyclize in situ.

-

Acidify the reaction mixture with a strong acid, such as hydrochloric acid.

-

Heat the mixture to facilitate the hydrolysis of the nitrile and ester groups, followed by decarboxylation to yield the final product.

Step 4: Purification

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Biological Significance and Applications in Drug Development

The 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules.[1]

Anti-inflammatory Activity

Derivatives of 2-pyridone have demonstrated significant anti-inflammatory properties.[10][11] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: Some pyridone-based compounds have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory cascade.[10] This inhibition reduces the production of these pro-inflammatory molecules.

-

Cytokine Modulation: Certain derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), thereby dampening the inflammatory response.

Antimicrobial Activity

The pyridone carboxylic acid core is a well-established pharmacophore in antibacterial agents, most notably in the quinolone and naphthyridinone classes of antibiotics.[12][13]

-

DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of antibacterial action for many pyridone carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13][14] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the bacterial cell from dividing and ultimately lead to cell death. The carboxylic acid and ketone moieties are crucial for binding to the enzyme-DNA complex.

Conclusion

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest to the scientific and drug development communities. Its robust synthesis, coupled with the proven biological activity of its derivatives, establishes it as a valuable scaffold for the discovery of new anti-inflammatory and antimicrobial agents. Further exploration of its chemical space is likely to yield novel therapeutic candidates with improved efficacy and safety profiles.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456–475.

- Reitsema, R. H. (1948). The Chemistry of the 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.

- Elderfield, R. C. (1952). Heterocyclic Compounds, Vol. 4. John Wiley & Sons.

- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p. 272.

- Matsumoto, J., Miyamoto, T., Minamida, A., Nishimura, Y., Egawa, H., & Nishimura, H. (1984). Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. Journal of Medicinal Chemistry, 27(3), 292–301.

- Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p. 179.

- Hirose, T., Mishio, S., Matsumoto, J., & Minami, S. (1983). Pyridone-carboxylic Acids as Antibacterial Agents. I. Synthesis and Antibacterial Activity of 1-Alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 31(3), 819-828.

- Ito, R., Kawamura, M., & Tsukida, K. (1993). Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids. 2. Journal of Medicinal Chemistry, 36(21), 3239–3244.

- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2011). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 2(8), 870-879.

-

PubChem. (n.d.). 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2017). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Medicinal Chemistry Research, 26(7), 1469–1481.

- Aksenova, I. V., Aksenov, N. A., & Knyazeva, E. A. (2019).

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

- Fakhfouri, G., Zarshenas, M. M., & Kobarfard, F. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 131.

- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 38076-81-2 [sigmaaldrich.com]

- 3. 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C8H9NO4 | CID 440344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis Precursors of 2-Hydroxy-4-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-hydroxy-4-methylnicotinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document delves into the foundational precursors and key synthetic transformations, with a particular focus on the robust Guareschi-Thorpe condensation for the formation of the core pyridone structure. Subsequent functionalization through oxidation and carboxylation to yield the target molecule is also detailed. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features, including the hydroxyl and carboxylic acid moieties on a methylated pyridine scaffold, make it a versatile intermediate for the development of novel therapeutic agents. The potential biological activities of compounds derived from this scaffold are wide-ranging and are thought to involve interactions with specific molecular targets and pathways, such as inhibiting inflammatory enzymes or disrupting bacterial cell wall synthesis.[1] The reliable and scalable synthesis of this compound is therefore of paramount importance for advancing research in these areas. This guide will explore the primary synthetic routes, focusing on the strategic selection of precursors and the optimization of reaction conditions to achieve high-purity this compound.

The Cornerstone Precursor: Synthesis of 4-Methyl-2-hydroxypyridine

The most direct precursor to this compound is 4-methyl-2-hydroxypyridine, which exists in tautomeric equilibrium with 4-methyl-2-pyridone. The synthesis of this key intermediate is a critical first step, and the Guareschi-Thorpe condensation stands out as a classic and efficient method for constructing the 2-pyridone ring system.

The Guareschi-Thorpe Condensation: A Powerful Ring-Forming Reaction

The Guareschi-Thorpe condensation is a multicomponent reaction that provides a straightforward route to substituted 2-pyridones.[2][3] In the context of 4-methyl-2-hydroxypyridine synthesis, this reaction typically involves the condensation of ethyl acetoacetate and cyanoacetamide in the presence of a basic catalyst.

The reaction proceeds through a series of well-defined steps, initiated by the base-catalyzed condensation of the active methylene group of cyanoacetamide with the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyridone ring.

The proposed mechanism involves the following key transformations:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the enolizable ethyl acetoacetate and cyanoacetamide, catalyzed by a base (e.g., piperidine or an inorganic base).

-

Michael Addition: An intramolecular Michael addition then occurs, where the amino group of the cyanoacetamide moiety attacks the α,β-unsaturated ester.

-

Cyclization and Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to form the more stable 2-pyridone ring.

-

Aromatization: The final step involves the elimination of a molecule of water to yield the aromatic 6-hydroxy-4-methyl-3-cyano-2-pyridone.

A green and efficient variation of this reaction utilizes ammonium carbonate in an aqueous medium, where it acts as both a nitrogen source and a reaction promoter.[4][5] The synthetic process is initiated by the aminolysis of a cyanoacetic ester to cyanoacetamide, which then undergoes an aldol condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate that cyclizes to the pyridine product.[5]

Figure 1: A simplified workflow of the Guareschi-Thorpe condensation for the synthesis of the 4-methyl-2-pyridone core.

Experimental Protocol for the Synthesis of 4-Methyl-2-hydroxypyridine

The following protocol is a representative example of the Guareschi-Thorpe condensation for the synthesis of 4-methyl-2-hydroxypyridine.

Materials:

-

Ethyl acetoacetate

-

Cyanoacetamide

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl acetoacetate and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Functionalization of the Pyridone Ring: Pathways to this compound

Once the 4-methyl-2-hydroxypyridine precursor is obtained, the next crucial step is the introduction of the carboxylic acid group at the 3-position of the pyridine ring. Two primary methods are employed for this transformation: oxidation of the 3-cyano group (if present from a Guareschi-Thorpe synthesis yielding a cyanopyridone) or direct carboxylation. A more common and established route involves the oxidation of the methyl group of 4-methyl-2-hydroxypyridine.

Oxidation of 4-Methyl-2-hydroxypyridine

A well-established method for the synthesis of this compound involves the oxidation of the methyl group of 4-methyl-2-hydroxypyridine.[1] This transformation can be achieved using strong oxidizing agents.

Potassium permanganate (KMnO₄) is a commonly used oxidizing agent for this purpose. The reaction is typically carried out in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid product. The mechanism is thought to proceed via a free-radical pathway at the benzylic-like position of the methyl group.

Reaction Conditions Comparison

| Parameter | Potassium Permanganate (KMnO₄) | Other Oxidants (e.g., CrO₃) |

| Solvent | Aqueous base (e.g., NaOH, KOH) | Acidic medium |

| Temperature | Elevated (e.g., reflux) | Controlled, often room temperature to moderate heating |

| Work-up | Acidification to precipitate the product | Often requires more complex work-up procedures |

| Yield | Moderate to good | Variable, can be high |

| Safety | MnO₂ byproduct needs proper disposal | Chromium reagents are highly toxic and carcinogenic |

Materials:

-

4-Methyl-2-hydroxypyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve 4-methyl-2-hydroxypyridine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the solution to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

-

Continue refluxing for several hours after the addition is complete, until the reaction is deemed complete by TLC.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Carefully acidify the filtrate with sulfuric acid or hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

Figure 2: Experimental workflow for the oxidation of 4-methyl-2-hydroxypyridine to this compound.

Direct Carboxylation of 4-Methyl-2-hydroxypyridine

An alternative synthetic route is the direct carboxylation of 4-methyl-2-hydroxypyridine using carbon dioxide (CO₂).[1] This method avoids the use of strong oxidizing agents and can be considered a greener approach.

This reaction is analogous to the Kolbe-Schmitt reaction for the synthesis of salicylic acid. It involves the reaction of the sodium salt of 4-methyl-2-hydroxypyridine with carbon dioxide under high pressure and elevated temperature. The strong base, such as sodium hydroxide, deprotonates the hydroxyl group, increasing the nucleophilicity of the pyridine ring for electrophilic attack by CO₂.[1]

This method typically requires high pressure and temperature to be effective. Industrial-scale production may utilize continuous flow reactors to maintain optimal reaction parameters and improve scalability.[1]

Key Parameters for Carboxylation

| Parameter | Condition | Rationale |

| Reactant | Sodium salt of 4-methyl-2-hydroxypyridine | Increases nucleophilicity of the ring |

| Reagent | Carbon Dioxide (CO₂) | C1 source for the carboxyl group |

| Pressure | High pressure | Increases the concentration of CO₂ in the reaction medium |

| Temperature | Elevated (typically >100°C) | Provides the necessary activation energy for the reaction |

| Base | Strong base (e.g., NaOH) | Facilitates the formation of the phenoxide-like intermediate |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the pyridine ring, with a characteristic singlet for the methyl group at position 4.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to verify the molecular formula and fragmentation pattern of the compound.[1]

-

Infrared Spectroscopy: IR spectroscopy shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the pyridine ring vibrations.[1]

Conclusion

The synthesis of this compound is a well-established process that relies on the initial construction of the 4-methyl-2-hydroxypyridine core, followed by functionalization to introduce the carboxylic acid group. The Guareschi-Thorpe condensation provides a reliable and versatile method for the synthesis of the pyridone precursor from readily available starting materials. Subsequent oxidation with potassium permanganate or direct carboxylation under pressure offers effective pathways to the final product. The choice of synthetic route may depend on factors such as scale, available equipment, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important chemical intermediate in their drug discovery and development endeavors.

References

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available at: [Link]

-

Guareschi-Thorpe Condensation. Organic Chemistry Portal. Available at: [Link]

-

Guareschi-Thorpe Condensation. Name-Reaction.com. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

The Emerging Therapeutic Potential of 2-Hydroxy-4-methylnicotinic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Versatile Pyridine Derivative

In the landscape of modern drug discovery, the exploration of novel small molecules with diverse pharmacological activities remains a cornerstone of therapeutic innovation. Among these, pyridine derivatives have consistently demonstrated their value as privileged scaffolds in medicinal chemistry. This technical guide focuses on a particularly promising, yet underexplored, member of this family: 2-Hydroxy-4-methylnicotinic acid. While primarily recognized as a versatile building block for the synthesis of a range of therapeutic agents, emerging evidence suggests that this compound may possess intrinsic biological activities worthy of direct investigation.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known attributes and speculative therapeutic applications of this compound, alongside detailed methodologies to facilitate its further exploration.

Section 1: Physicochemical Characterization and Synthesis

Molecular Profile

This compound, also known by its IUPAC name 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid, is a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[2] Its structure, featuring a hydroxyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 3-position of the pyridine ring, bestows upon it a unique combination of acidic and nucleophilic properties. This distinct chemical architecture is central to its utility as a synthetic intermediate and its potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | PubChem CID: 12387738[2] |

| Molecular Weight | 153.14 g/mol | PubChem CID: 12387738[2] |

| IUPAC Name | 4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | PubChem CID: 12387738[2] |

| CAS Number | 38076-81-2 | PubChem CID: 12387738[2] |

| XLogP3 | 0.4 | PubChem CID: 12387738[2] |

Synthesis of this compound

The availability of high-purity this compound is crucial for research and development. Several synthetic routes have been established, with the oxidation of 4-methyl-2-hydroxypyridine being a prominent method.[1]

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-methyl-2-hydroxypyridine

-

Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethylenediaminetetraacetic acid (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of DCM and MeOH, add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.[3]

-

Stir the solution under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, concentrate the mixture on a rotary evaporator.[3]

-

Purify the residue by silica gel column chromatography with a suitable eluent system (e.g., DCM/MeOH = 20:1 by volume) to yield the methyl ester of the acid.[3]

-

Hydrolyze the ester by dissolving it in a saturated aqueous solution of NaHCO₃ and stirring for 1 hour.[3]

-

Acidify the solution by dropwise addition of 1 N HCl until the pH reaches 4.[3]

-

Stir the solution at room temperature for 30 minutes to allow for precipitation of the product.[3]

-

Collect the white solid by filtration, wash with distilled water and petroleum ether, and dry under vacuum.[3]

Caption: Workflow for the synthesis of this compound.

Section 2: Potential Therapeutic Applications and Underlying Mechanisms

While direct preclinical or clinical data on this compound is limited, its structural motifs and its role as a precursor for various bioactive molecules provide a strong basis for speculating on its therapeutic potential.

Anti-Inflammatory Activity

The structure of this compound suggests its potential as an anti-inflammatory agent. Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[4] The primary hypothesized mechanisms for this compound include:

-

Inhibition of Pro-inflammatory Enzymes: The molecule may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade responsible for the production of prostaglandins and leukotrienes.[5][6][7][8]

-

Modulation of Inflammatory Signaling Pathways: Nicotinic acid has been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[4] It is plausible that this compound could exhibit similar activity, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]

This widely accepted in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9][10][11][12][13]

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups receiving different doses of this compound.

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][10][12]

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[12]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Antimicrobial Activity

The pyridine ring is a core structure in many antimicrobial agents. This compound's potential in this area is suggested by its utility as a building block for quinolone antibiotics.[1] The proposed mechanisms of action include:

-

Inhibition of Bacterial Cell Wall Synthesis: The molecule may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[14][15][16][17][18]

-

Disruption of Bacterial DNA Replication: As a precursor to quinolones, it may share some structural similarities that allow it to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.

Standard broth microdilution or agar well diffusion methods can be employed to determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth or agar

-

96-well microtiter plates

-

Spectrophotometer

Procedure (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The zebrafish larva is an increasingly popular in vivo model for high-throughput screening of antimicrobial compounds due to its small size, optical transparency, and rapid development.[19][20][21][22][23]

Procedure Outline:

-

Infection: Microinject a lethal dose of pathogenic bacteria (e.g., fluorescently labeled Salmonella typhimurium) into the yolk sac or bloodstream of 2-day-old zebrafish larvae.[19]

-

Treatment: Administer this compound by immersion in the embryo medium or by microinjection.

-

Evaluation: Monitor larval survival over time and quantify the bacterial burden using fluorescence microscopy or by homogenizing larvae and plating for CFU counts.

Caption: Workflow for the zebrafish larvae infection model for antimicrobial screening.

Potential in Oncology

The utility of this compound as a scaffold for the synthesis of kinase inhibitors suggests a potential, albeit indirect, role in cancer therapy.[1] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By serving as a starting material for targeted therapies, this compound contributes to the development of drugs that can selectively inhibit the growth of cancer cells.

Section 3: Pharmacokinetics and Toxicology

To date, there is a lack of published data on the specific pharmacokinetic profile and toxicology of this compound. However, insights can be drawn from studies on nicotinic acid and its derivatives.

Pharmacokinetics: Nicotinic acid is generally well-absorbed and undergoes extensive metabolism. The pharmacokinetic properties of this compound would need to be determined through in vitro (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models.

Toxicology: Preliminary in vitro cytotoxicity assays using cell lines such as VERO or MDCK can provide initial safety data.[24] Subsequent in vivo acute and chronic toxicity studies in rodents would be necessary to establish a comprehensive safety profile.[25][26][27]

Section 4: Future Directions and Conclusion

This compound stands at an interesting crossroads in drug discovery. While its value as a synthetic intermediate is well-established, its intrinsic therapeutic potential remains largely untapped. The structural features of this molecule, coupled with the known biological activities of related nicotinic acid derivatives, provide a compelling rationale for its further investigation as a standalone therapeutic agent.

Future research should focus on:

-

Direct Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies to definitively assess the anti-inflammatory and antimicrobial activities of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Establishing a clear understanding of its absorption, distribution, metabolism, excretion, and safety profile.

-

Lead Optimization: If promising activity is identified, a medicinal chemistry program could be initiated to optimize its potency, selectivity, and pharmacokinetic properties.

References

-

Zebrafish Larvae as an in vivo Model for Antimicrobial Activity Tests against Intracellular Salmonella. Frontiers in Bioscience (Landmark Edition). 2023 May 25;28(5):99. [Link]

-

Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment. Oxford Academic. [Link]

-

4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

-

Zebrafish as a Screening Model to Study the Single and Joint Effects of Antibiotics. MDPI. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Zebrafish as a Screening Model to Study the Single and Joint Effects of Antibiotics. ResearchGate. [Link]

-

Understanding CNS Effects of Antimicrobial Drugs Using Zebrafish Models. PMC. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. PMC. [Link]

-

Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis. PubMed. [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. NIH. [Link]

-

In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

-

Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]

-

Cell Wall Biosynthesis Inhibitor. Creative Biolabs. [Link]

-

Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. [Link]

-

In vivo toxicology studies. Vivotecnia. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-